(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 3. Its structure features:
- A (Z)-configured benzo[d][1,3]dioxol-5-ylmethylene substituent at position 2, providing electron-rich aromaticity.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-17-6-5-15-21(25)20(11-14-4-7-18-19(10-14)27-13-26-18)28-22(15)16(17)12-23-8-2-1-3-9-23/h4-7,10-11,24H,1-3,8-9,12-13H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHLYVANZQMBK-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzofuran backbone, a benzo[d][1,3]dioxole moiety, and a piperidine substituent, suggests diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Benzofuran Core : Known for various biological activities.
- Benzo[d][1,3]dioxole Moiety : Contributes to its pharmacological properties.
- Piperidine Substituent : Enhances interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit enhanced biological activity due to their ability to interact with specific biological targets. The following sections detail the primary biological activities observed for this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to benzofuran derivatives. For instance:
- Mechanism of Action :
- Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
- Induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Case Study Findings :
Antiproliferative Effects
The compound has shown promising antiproliferative effects in vitro:
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
This table illustrates that the compound's derivatives often outperform doxorubicin in terms of potency while exhibiting lower cytotoxicity toward normal cell lines (IC50 > 150 µM) .
Mechanistic Studies
The mechanisms underlying the biological activity of this compound were further elucidated through various experimental approaches:
- Cell Cycle Analysis : Indicated G0/G1 phase arrest in treated cancer cells.
- Apoptosis Assessment : Utilized annexin V-FITC staining to confirm increased apoptosis in treated cells.
- Molecular Docking Studies : Provided insights into binding affinities with EGFR and other relevant targets.
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Neuroprotective Agents : Due to its structural similarities with other neuroprotective compounds.
Scientific Research Applications
The compound has been studied for its diverse biological properties:
- Cytotoxicity : Exhibits the ability to induce apoptosis in various cancer cell lines.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Properties : Shows activity against various bacterial strains.
Anticancer Applications
Recent studies highlight the potential of this compound as an anticancer agent.
Case Study 1: Anticancer Activity
In a study evaluating benzofuran derivatives, one analogue demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines. The presence of specific substituents on the benzofuran core was crucial for enhancing cytotoxicity. This indicates promising structure-activity relationships (SAR) that could guide future drug design .
Anti-inflammatory Applications
The compound has also shown effectiveness in reducing inflammation.
Case Study 2: Anti-inflammatory Effects
Research into related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This study highlighted the potential of these compounds in treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves inhibition of the NF-κB pathway and reduction of inflammatory cytokines such as TNF and IL-1 .
Antimicrobial Applications
The antimicrobial properties of this compound are noteworthy. Preliminary investigations indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The table below highlights critical variations among the target compound and its analogs:
Structural Analysis:
- Position 2 Substitutions :
- The target’s benzo[d][1,3]dioxol group is a bioisostere for methoxy groups, offering enhanced metabolic stability and electron-donating capacity compared to the trimethoxy or dimethoxy groups in analogs .
- Trimethoxy substituents (as in ) may improve lipophilicity but reduce solubility compared to methylenedioxy.
- The piperazine-hydroxyethyl group in adds polarity, which could enhance aqueous solubility but reduce membrane permeability.
Functional and Pharmacological Comparisons
Antioxidant Activity:
- Benzofuran-2-one derivatives (e.g., compounds 6–9 in ) are evaluated via DPPH radical scavenging and cyclic voltammetry . While data for the target compound is absent, structural analogs with hydroxy groups (e.g., 6-hydroxy) show moderate to high antioxidant activity, with EC₅₀ values ranging from 10–50 μM .
- The target’s 6-hydroxy group and methylenedioxy substituent may synergize to improve radical scavenging compared to methoxy-substituted analogs.
Pharmacokinetic Properties:
- Lipophilicity : The piperidin-1-ylmethyl group (logP ~2.5 estimated) may enhance lipophilicity versus the polar piperazine-hydroxyethyl group (logP ~1.8 estimated) in .
- Solubility : The hydroxyethyl group in improves water solubility, whereas the target compound’s benzodioxol and piperidine groups may favor lipid membranes.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and benzodioxole-containing aldehydes. For example, analogous aurones were synthesized using natural deep eutectic solvents (NADES) under ultrasonic conditions (18 minutes, 59% yield) . Copper-catalyzed asymmetric reactions are also effective for constructing the benzofuranone core, as demonstrated in diastereo- and enantioselective preparations of related structures . Key steps include:
- Use of NaDES (e.g., L-proline-based solvents) to enhance reaction efficiency.
- Sonication to reduce reaction time and improve regioselectivity.
- Piperidine methylation at position 7 via reductive amination .
Q. How should researchers characterize the compound’s structure and purity?
A multi-technique approach is essential:
- 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton at δ 7.62–7.58 ppm, J = 8–9 Hz) .
- IR spectroscopy : Identify carbonyl (1705 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups .
- GC-MS : Verify molecular ion ([M⁺] at m/z 397) and detect isomeric impurities (2% threshold) through fragmentation patterns .
- HPLC : Assess purity (>99%) using C18 columns with UV detection (λ = 254 nm) .
- X-ray crystallography : Resolve absolute stereochemistry, as applied to benzofuro-oxazinone analogs .
Advanced Research Questions
Q. What strategies optimize biological activity through structural modifications?
Structure-activity relationship (SAR) studies highlight two approaches:
- Position 7 modification : Piperidin-1-ylmethyl substitution enhances cellular permeability and kinase inhibition (e.g., DRAK2 IC₅₀ = 0.8 μM) .
- Benzodioxole tuning : Electron-withdrawing groups (e.g., nitro) improve metabolic stability. Replacing methoxy with amino groups boosts anticancer activity (3–5 fold in analogs) . Methodological recommendations :
- Perform molecular docking against NF-κB or DRAK2 using AutoDock Vina .
- Validate SAR with in vitro assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory activity) .
Q. How can contradictions in biological data be resolved?
Discrepancies arise from:
- Stereochemical variability : Enforce Z-configuration via NOESY NMR (nuclear Overhauser effect between H-4 and benzodioxole protons) .
- Assay interference : Replace MTT with resazurin-based assays to avoid redox cycling artifacts .
- Cell line specificity : Use isogenic cell panels with CYP450 profiling to account for metabolic activation . Case study : A 2024 study resolved conflicting cytotoxicity reports by demonstrating dual inhibition of topoisomerase II and PI3K pathways at >10 μM concentrations .
Q. What computational tools are suitable for studying reaction mechanisms?
- DFT calculations (Gaussian 16): Model the Knoevenagel condensation transition state (ΔG‡ ≈ 25 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvent effects using CHARMM force fields, particularly for NADES-mediated reactions .
- Docking studies (Glide) : Predict binding modes to biological targets like MRSA DNA gyrase (docking score ≤ −8.2 kcal/mol) .
Methodological Notes
- Stereochemical control : Use chiral catalysts (e.g., pybox-copper complexes) for asymmetric synthesis .
- Impurity profiling : Employ GC-MS with DB-5MS columns (30 m × 0.25 mm) to separate isomers .
- Biological validation : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
